Cas no 98708-83-9 (2-Amino-3-(3,4-dimethylphenyl)propanoic acid)

2-Amino-3-(3,4-dimethylphenyl)propanoic acid is a synthetic aromatic amino acid derivative characterized by its dimethylphenyl substituent, which imparts unique steric and electronic properties. This compound is of interest in pharmaceutical and biochemical research due to its potential as a building block for peptide modifications or as a precursor in the synthesis of bioactive molecules. The presence of the 3,4-dimethylphenyl group enhances lipophilicity, which may influence binding affinity and metabolic stability in drug design applications. Its well-defined structure allows for precise incorporation into targeted molecular frameworks, making it a valuable tool for medicinal chemistry and structure-activity relationship studies.
2-Amino-3-(3,4-dimethylphenyl)propanoic acid structure
98708-83-9 structure
Product name:2-Amino-3-(3,4-dimethylphenyl)propanoic acid
CAS No:98708-83-9
MF:C11H15NO2
Molecular Weight:193.242303133011
MDL:MFCD09752960
CID:2092822
PubChem ID:13406790

2-Amino-3-(3,4-dimethylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-Amino-3-(3,4-dimethylphenyl)propanoic acid
    • 3,4-dimethyl-phenylalanine
    • 2-azanyl-3-(3,4-dimethylphenyl)propanoic acid
    • 98708-83-9
    • DTXSID70539791
    • SCHEMBL2778610
    • 3,4-dimethylphenylalanine
    • AKOS009943393
    • 2-amino-3-(3,4-dimethylphenyl)propanoicacid
    • MFCD09752960
    • 3,4-Dimethyl-DL-Phenylalanine
    • FT-0654160
    • EN300-247588
    • FT-0774068
    • A858515
    • A800860
    • dl-3,4-dimethylphenylalanine
    • SY044846
    • MDL: MFCD09752960
    • インチ: 1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
    • InChIKey: PHTDECHKNDJYMG-UHFFFAOYSA-N
    • SMILES: OC(C(CC1C=CC(C)=C(C)C=1)N)=O

計算された属性

  • 精确分子量: 193.110278721g/mol
  • 同位素质量: 193.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 206
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.7
  • トポロジー分子極性表面積: 63.3Ų

2-Amino-3-(3,4-dimethylphenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-247588-5.0g
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A2B Chem LLC
AI65738-1g
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A2B Chem LLC
AI65738-5g
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$835.00 2024-07-18
Aaron
AR00IKUU-1g
2-Amino-3-(3,4-dimethylphenyl)propanoic acid
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$180.00 2025-02-17
eNovation Chemicals LLC
D698153-5g
3,4-Dimethyl-DL-phenylalanine
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Enamine
EN300-247588-0.5g
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Chemenu
CM195202-5g
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Alichem
A019115338-5g
2-Amino-3-(3,4-dimethylphenyl)propanoic acid
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$636.48 2023-08-31
Enamine
EN300-247588-0.1g
2-amino-3-(3,4-dimethylphenyl)propanoic acid
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$273.0 2024-06-19
Enamine
EN300-247588-0.25g
2-amino-3-(3,4-dimethylphenyl)propanoic acid
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$285.0 2024-06-19

2-Amino-3-(3,4-dimethylphenyl)propanoic acid 関連文献

2-Amino-3-(3,4-dimethylphenyl)propanoic acidに関する追加情報

Introduction to 2-Amino-3-(3,4-dimethylphenyl)propanoic acid (CAS No. 98708-83-9)

2-Amino-3-(3,4-dimethylphenyl)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 98708-83-9, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a combination of an amino group and a phenyl ring with dimethyl substitutions, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of functional groups in this compound makes it a valuable scaffold for the development of novel therapeutic agents.

The structural framework of 2-Amino-3-(3,4-dimethylphenyl)propanoic acid consists of an amino acid derivative with a phenyl ring substituted at the 3 and 4 positions with methyl groups. This specific configuration imparts distinct chemical and pharmacological properties, making it a subject of interest for researchers exploring new drug candidates. The presence of both polar (amino) and non-polar (phenyl ring) regions enhances its solubility and interaction with biological targets, which is crucial for its potential applications in drug design.

In recent years, the pharmaceutical industry has seen a surge in the exploration of amino acid derivatives as pharmacophores. These compounds often exhibit promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 2-Amino-3-(3,4-dimethylphenyl)propanoic acid is no exception, with preliminary studies suggesting its potential in modulating various cellular pathways. The dimethylphenyl moiety, in particular, has been associated with enhanced binding affinity to certain protein targets, making it an attractive candidate for further investigation.

One of the most compelling aspects of 2-Amino-3-(3,4-dimethylphenyl)propanoic acid is its versatility as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize analogs with tailored properties for specific therapeutic applications. For instance, modifications to the amino group or the phenyl ring can alter the compound's bioavailability, metabolic stability, and target specificity. Such flexibility underscores the importance of this molecule in drug discovery pipelines.

The synthesis of 2-Amino-3-(3,4-dimethylphenyl)propanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods not only highlight the compound's synthetic accessibility but also demonstrate the sophistication of modern chemical synthesis in producing complex molecules.

Recent advancements in computational chemistry have further enhanced the understanding of 2-Amino-3-(3,4-dimethylphenyl)propanoic acid's interactions with biological targets. Molecular docking studies have revealed potential binding sites on proteins relevant to various diseases, including cancer and neurodegenerative disorders. These insights have guided the design of more potent derivatives with improved pharmacological profiles. The integration of computational methods with experimental validation has become a cornerstone in modern drug discovery.

Moreover, the environmental impact of synthesizing 2-Amino-3-(3,4-dimethylphenyl)propanoic acid has been a focus of recent research. Sustainable chemistry principles have been applied to develop greener synthetic routes that minimize waste and reduce energy consumption. Such efforts align with global initiatives to promote environmentally responsible chemical manufacturing practices. The adoption of biocatalysis and flow chemistry represents significant strides toward sustainable drug development.

The biological activity of 2-Amino-3-(3,4-dimethylphenyl)propanoic acid has been explored through both in vitro and in vivo studies. In cell culture experiments, this compound has demonstrated inhibitory effects on certain enzymes implicated in disease progression. Preclinical studies have further corroborated its potential therapeutic benefits without significant adverse effects. These findings have laid the groundwork for future clinical trials to evaluate its efficacy in treating human diseases.

The future prospects for 2-Amino-3-(3,4-dimethylphenyl)propanoic acid are promising, with ongoing research aimed at uncovering new applications and refining its pharmacological properties. Collaborative efforts between academia and industry are essential to accelerate the translation of laboratory discoveries into clinical reality. As our understanding of molecular interactions continues to evolve, compounds like 2-Amino-3-(3,4-dimethylphenyl)propanoic acid are poised to play a pivotal role in next-generation therapeutics.

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